Product packaging for D-[5-13C]Xylitol(Cat. No.:)

D-[5-13C]Xylitol

Cat. No.: B1161293
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Elucidating Metabolic Networks

Stable isotope tracing is a powerful technique that allows researchers to follow a metabolic substrate through a series of downstream biochemical reactions, offering unparalleled insights into the intricate wiring of cellular metabolism. nih.govspringernature.com By introducing molecules labeled with stable isotopes like 13C, 15N, or 2H, scientists can track the journey of these atoms through various metabolic pathways. mdpi.com This approach provides valuable qualitative information about the origin of metabolites and their relative rates of production. nih.govspringernature.com

The use of stable isotope tracers has become increasingly accessible due to advancements in high-resolution mass spectrometry. nih.govspringernature.com This methodology is instrumental in understanding the impact of genetic alterations and other perturbations on metabolism. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are safer for researchers to handle and can be used in a wider range of experimental settings, including studies on human subjects. royalsocietypublishing.orgfrontiersin.org These tracers allow for the simultaneous assessment of multiple pathways over extended periods, providing a more in-depth analysis of metabolism. frontiersin.org

The Unique Role of Carbon-13 Labeling in Biochemical Pathway Resolution

Carbon-13 (13C) labeling holds a unique and pivotal role in the detailed resolution of biochemical pathways. royalsocietypublishing.org When a 13C-labeled substrate is introduced into a biological system, the resulting metabolic products contain unique isotopic patterns, often referred to as isotopic fingerprints. royalsocietypublishing.org By analyzing these fingerprints using techniques like mass spectrometry or nuclear magnetic resonance (NMR), researchers can trace the paths of reactants to products within the metabolic network. royalsocietypublishing.org

This technique, known as 13C Metabolic Flux Analysis (13C-MFA), not only helps in defining the structure of a complete pathway but also allows for the quantification of the absolute carbon fluxes through the network. royalsocietypublishing.orgnih.gov This quantitative data is crucial for identifying metabolic rewiring in various conditions, such as in industrial microorganisms or in disease states like cancer. nih.govd-nb.info The choice of the specific carbon position to label in a substrate, such as in D-[5-13C]Xylitol, can be strategically selected to provide more informative data for elucidating specific pathways. nih.gov For instance, position-specific labeling can help distinguish between two alternative metabolic routes. nih.gov

Historical Context of D-Xylitol Metabolism Studies and the Emergence of Labeled Analogs

D-Xylitol, a naturally occurring five-carbon sugar alcohol, was first discovered in 1891. researchgate.netfrontiersin.org Early research, particularly from the 1960s, focused on its health benefits, especially in dental care. researchgate.net Studies on the metabolism of xylitol (B92547) in the mid-1970s revealed its conversion pathway in the body. inchem.org It was found that xylitol is primarily metabolized in the liver, where it is oxidized to D-xylulose. inchem.org This is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, which is further metabolized to fructose-6-phosphate (B1210287) and glyceraldehyde phosphate. inchem.org

The advent of isotope labeling techniques provided a more powerful tool to investigate these metabolic routes with greater precision. Early studies utilized 14C-labeled xylitol to investigate its absorption and degradation rates. inchem.org The development and application of stable isotope-labeled analogs, such as this compound, represented a significant advancement, allowing for safer and more detailed in vivo and in vitro studies of its metabolic fate without the risks associated with radioactivity. royalsocietypublishing.org

Overview of Research Domains Utilizing this compound

The application of 13C-labeled compounds like this compound spans various research domains due to its utility in metabolic flux analysis.

Key Research Areas:

Microbial Biotechnology: In the field of microbial biotechnology, 13C-MFA is used to understand and engineer microbial metabolism for the enhanced production of valuable chemicals. nih.gov For example, understanding the flux through the pentose phosphate pathway, where xylitol's metabolite D-xylulose-5-phosphate is an intermediate, is crucial for optimizing the production of biofuels and other biochemicals. nih.govresearchgate.net

Cancer Research: Cancer cells exhibit rewired metabolism to support their rapid proliferation. mdpi.comd-nb.info Stable isotope tracing with compounds like 13C-labeled glucose and other substrates is used to identify these dysregulated pathways and to monitor the metabolic responses to anticancer treatments. mdpi.com While direct studies using this compound in cancer are less common, the principles of 13C tracing are fundamental to this field.

Human Nutrition and Metabolism: Investigating the metabolic fate of sugar substitutes like xylitol is important for understanding their impact on human health. mdpi.com Labeled xylitol can be used to trace its absorption, distribution, and conversion into other metabolites within the human body, providing insights into its role in energy metabolism and its effects on various metabolic pathways. mdpi.com

Drug Development: Isotope-labeled molecules serve as biological tracers to understand metabolic pathways and to localize the metabolites of drugs, helping to assess their potential toxicity. researchgate.net

Table of Research Findings

Research AreaKey Findings from 13C Labeling Studies
Microbial Metabolism Elucidation of functional pathways and discovery of new enzymes by tracing 13C atom transitions. nih.gov
Quantification of carbon flux distributions to identify metabolic bottlenecks and guide genetic engineering for improved biochemical production. nih.gov
Cancer Metabolism Identification of dysregulated glucose metabolism and other altered pathways in cancer cells. mdpi.com
Assessment of metabolic responses to therapeutic interventions. mdpi.com
Human Metabolism Investigation of the absorption and metabolic conversion of sugar substitutes like xylitol. mdpi.com
Determination of the contribution of various nutrients to the production of different metabolites. nih.gov

Properties

Molecular Formula

C₄¹³CH₁₂O₅

Molecular Weight

153.14

Origin of Product

United States

Synthesis and Isotopic Integrity of D 5 13c Xylitol for Research Applications

Methodologies for Stereospecific Isotopic Labeling at the C-5 Position

The synthesis of D-[5-¹³C]Xylitol necessitates precise methodologies to ensure the ¹³C isotope is introduced exclusively at the C-5 position, maintaining the correct stereochemistry of the molecule. A primary strategy involves the use of a precursor molecule where the carbon atom destined to become C-5 is already labeled or can be selectively replaced with a ¹³C-containing functional group.

Chemical synthesis often employs protecting group strategies to shield other reactive sites on the precursor molecule, allowing for a targeted reaction at the C-5 position. Enzymatic approaches can also offer high stereospecificity. For instance, enzymes involved in pentose (B10789219) metabolism can be harnessed to catalyze the conversion of a ¹³C-labeled substrate into the desired labeled xylitol (B92547). nih.gov

Precursor Compounds and Reaction Pathways for D-[5-¹³C]Xylitol Synthesis

The most common precursor for the synthesis of D-[5-¹³C]Xylitol is D-xylose. atamanchemicals.comnih.gov The synthesis typically involves the reduction of the aldehyde group of D-xylose to a primary alcohol. To achieve specific labeling at the C-5 position, a ¹³C-labeled cyanide, such as K¹³CN, can be used to introduce the labeled carbon. This is followed by a series of reactions to convert the resulting cyanohydrin into D-[5-¹³C]Xylitol.

Another significant pathway is the catalytic hydrogenation of D-xylose. nih.govmdpi.com In this process, D-xylose, sourced from the hydrolysis of hemicellulose from materials like corn cobs or birch bark, is subjected to high pressure and temperature in the presence of a metal catalyst, typically Raney nickel. mdpi.comresearchgate.net For isotopic labeling, the starting D-xylose must contain the ¹³C label at the desired C-5 position. This labeled D-xylose can be synthesized through various multi-step chemical or chemo-enzymatic methods.

Microbial fermentation presents an alternative route. Certain yeasts, such as those from the Candida genus, can convert D-xylose to xylitol. nih.govfrontiersin.org By using D-[5-¹³C]xylose as the fermentation substrate, D-[5-¹³C]Xylitol can be produced. nih.gov Genetic modification of these microorganisms can enhance the yield and specificity of the conversion. nih.govebi.ac.uknih.gov

Table 1: Comparison of Synthesis Pathways for D-[5-¹³C]Xylitol

Synthesis PathwayPrecursor(s)Key Reaction/ProcessAdvantagesDisadvantages
Chemical Synthesis D-xylose, K¹³CNCyanohydrin formation and reductionHigh control over labeling positionOften involves multiple steps and use of toxic reagents
Catalytic Hydrogenation D-[5-¹³C]xyloseHydrogenation over metal catalyst (e.g., Raney Nickel)High yield, scalableRequires high pressure and temperature, expensive labeled precursor
Microbial Fermentation D-[5-¹³C]xyloseFermentation using specific yeast strains (e.g., Candida sp.)Environmentally friendly, high specificityCan be slower, potential for byproduct formation

This table provides a summary of common synthesis pathways for D-[5-¹³C]Xylitol.

Isotopic Purity and Positional Enrichment Verification Techniques

Ensuring the isotopic purity and the precise location of the ¹³C label in D-[5-¹³C]Xylitol is paramount for its use in research. Several analytical techniques are employed for this verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for determining the exact position of the ¹³C label. wikipedia.orgceitec.cz ¹³C-NMR spectroscopy can distinguish between the different carbon atoms in the xylitol molecule based on their chemical environment. chemicalbook.comhmdb.ca The presence of a significantly enhanced signal corresponding to the C-5 carbon confirms the successful and specific labeling at that position. ceitec.cz

Mass Spectrometry (MS) is another essential tool for verifying isotopic enrichment. wikipedia.org By comparing the mass spectrum of the labeled xylitol with that of an unlabeled standard, the increase in molecular weight due to the ¹³C isotope can be confirmed. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the fragmentation patterns of the molecule, further confirming the position of the label. mdpi.comoup.com A general method for determining the enrichment of isotopically labeled molecules by MS involves evaluating linearity, determining the purity of the mass cluster with a natural abundance analogue, calculating theoretical isotope compositions for different enrichments, creating 'convoluted' isotope distributions, and comparing these with the measured distributions using linear regression. nih.govresearchgate.net

Table 2: Techniques for Isotopic Purity and Positional Enrichment Verification

TechniquePrincipleInformation Provided
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of ¹³C nuclei.Confirms the specific position of the ¹³C label within the molecule. ceitec.czchemicalbook.comhmdb.ca
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the overall isotopic enrichment and confirms the mass increase due to the ¹³C label. wikipedia.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by chromatography before mass analysis.Provides fragmentation patterns that can help elucidate the position of the label. mdpi.comoup.com

This table outlines the primary analytical methods for verifying the isotopic integrity of D-[5-¹³C]Xylitol.

Stability and Storage Considerations for Labeled D-Xylitol

The stability of D-[5-¹³C]Xylitol is comparable to that of unlabeled xylitol. As a solid, it is stable under normal room temperature conditions, though it is slightly hygroscopic. nih.gov For long-term storage, it is recommended to keep the compound in a tightly sealed container at room temperature, protected from light and moisture. isotope.comisotope.com Some suppliers recommend storage at -20°C for extended periods, particularly for powders. medchemexpress.com

Aqueous solutions of xylitol are also reported to be stable, even with prolonged heating and storage. nih.gov However, for solutions intended for sensitive applications, storage at -20°C or -80°C is often recommended to prevent any potential degradation or microbial growth. medchemexpress.com The presence of the ¹³C isotope does not significantly alter the chemical stability of the molecule. isotope.com

Table 3: Recommended Storage Conditions for D-[5-¹³C]Xylitol

FormRecommended TemperatureAdditional Considerations
Solid (Powder) Room Temperature or -20°C isotope.comisotope.commedchemexpress.comStore in a tightly sealed container, away from light and moisture. isotope.comisotope.com
Aqueous Solution -20°C or -80°C medchemexpress.comUse of a 0.22 μm filter for sterilization before use may be advisable for certain applications. medchemexpress.com

This table summarizes the recommended storage conditions to maintain the integrity of D-[5-¹³C]Xylitol.

Advanced Analytical Methodologies for D 5 13c Xylitol and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Isotopomer Analysis

NMR spectroscopy is a cornerstone technique for the analysis of 13C-labeled compounds, providing detailed information about the carbon skeleton of molecules. nih.gov The use of substrates selectively enriched in 13C, such as D-[5-13C]Xylitol, significantly enhances the sensitivity of 13C NMR. nih.gov

High-Resolution 13C-NMR Applications in Metabolite Structure Elucidation

High-resolution 13C-NMR spectroscopy is instrumental in determining the precise location of the 13C label within metabolites derived from this compound. This information is critical for elucidating the metabolic pathways involved. The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, allowing for the identification of its position within a molecule. libretexts.org By analyzing the 13C NMR spectrum, researchers can identify which carbon atoms in a metabolite have been enriched with the 13C label, thereby tracing the metabolic fate of the C5 carbon of xylitol (B92547). murdoch.edu.au

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), provide further structural detail by revealing correlations between carbon and proton nuclei. These methods are invaluable for the unambiguous assignment of 13C signals and the complete structural characterization of novel or unexpected metabolites. ipb.pt

Quantitative Analysis of 13C-Labeling Patterns in Biological Samples

A key application of 13C-NMR in metabolic studies is the quantitative analysis of 13C-labeling patterns. The intensity of a 13C-NMR signal is directly proportional to the number of 13C nuclei at that position, enabling the determination of the fractional enrichment of specific carbon atoms in metabolites. mdpi.com This quantitative data is essential for calculating metabolic flux rates.

While 1H NMR is often considered more sensitive, 13C NMR offers superior resolution and is highly suitable for quantitative enantiodiscrimination and the analysis of complex stereoisomer mixtures. mdpi.com For instance, by quantifying the 13C enrichment in various positions of glucose derived from this compound, the relative activities of different metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis, can be determined.

Table 1: Predicted 13C NMR Chemical Shifts for D-Xylitol

Carbon AtomChemical Shift (ppm)
C163.5
C272.8
C372.8
C472.8
C563.5

Source: Human Metabolome Database, 2024 hmdb.ca

Advanced NMR Techniques for Tracing Intramolecular Carbon Flux

The analysis of 13C-13C spin-spin coupling patterns (isotopomers) in metabolites provides a wealth of information about intramolecular carbon flux. nih.gov When a 13C-labeled substrate is metabolized, the resulting products can contain multiple 13C atoms, leading to splitting of the NMR signals. The analysis of these multiplets allows for a detailed reconstruction of the bond-rearrangement reactions that occurred during metabolism. nih.gov

Mathematical models have been developed to interpret these complex coupling patterns and calculate the relative fluxes through different metabolic pathways, such as the citric acid cycle. nih.govnih.gov This approach, often referred to as 13C metabolic flux analysis (13C-MFA), provides a comprehensive view of cellular metabolism. nih.gov

Mass Spectrometry (MS) for Isotope Ratio and Fragment Analysis

Mass spectrometry is another powerful tool for studying the metabolism of this compound. It offers high sensitivity and specificity for detecting and quantifying labeled compounds in complex biological samples. researchgate.netresearchgate.net The coupling of chromatographic separation techniques with mass spectrometry, such as GC-MS and LC-MS, has become a routine method for D-xylitol measurement. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

GC-MS is a widely used technique for the analysis of volatile and thermally stable metabolites. For non-volatile compounds like xylitol and its phosphorylated derivatives, a derivatization step, such as trimethylsilylation or acetylation, is required to increase their volatility. nih.gov

In the context of this compound studies, GC-MS is used to separate and identify various metabolites from biological extracts. The mass spectrometer then analyzes the isotopic composition of these metabolites. By comparing the mass spectra of metabolites from a labeling experiment to their unlabeled counterparts, the incorporation of 13C can be determined. The analysis of fragment ions provides information about the position of the 13C label within the molecule. shimadzu.comnih.gov This technique is particularly valuable for metabolic flux analysis, where the labeling patterns of key metabolites like amino acids and organic acids are measured. nih.govshimadzu.combiorxiv.org

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polyols

Derivatization ReagentAbbreviation
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA
Acetic Anhydride

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

LC-MS is particularly well-suited for the analysis of complex biological matrices such as plasma, urine, and tissue extracts. researchgate.net It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. taylorfrancis.com A significant advantage of LC-MS over GC-MS is that it often does not require derivatization, simplifying sample preparation. nih.gov

LC-MS/MS, which involves multiple stages of mass analysis, offers enhanced selectivity and is widely used for targeted quantification of metabolites. nih.gov In studies with this compound, LC-MS can be used to measure the enrichment of the 13C label in a wide range of metabolites, from small polar molecules to larger, non-volatile compounds. researchgate.netnih.gov The high sensitivity of modern LC-MS instruments allows for the detection of low-abundance metabolites and provides accurate quantification of isotopic enrichment, which is crucial for dynamic metabolic studies. researchgate.net

Tandem Mass Spectrometry (MS/MS) in Elucidating Metabolic Intermediates

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific analytical technique that has become indispensable for the identification and quantification of metabolites in complex biological samples. actascientific.comnih.gov In the context of this compound tracer studies, MS/MS plays a crucial role in elucidating the structure of metabolic intermediates. The technique involves multiple stages of mass analysis, typically with a fragmentation step in between. actascientific.com This allows for the detailed structural characterization of analytes.

When this compound is metabolized, the ¹³C label is incorporated into various downstream compounds. mdpi.com The initial step in its metabolism often involves oxidation to D-xylulose. mdpi.comresearchgate.net This is followed by phosphorylation to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP). mdpi.com The intermediates of the PPP, such as sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, will carry the ¹³C label.

The power of MS/MS lies in its ability to isolate a specific ion (a precursor ion, which would be a potential metabolite of this compound), fragment it, and then analyze the resulting fragment ions (product ions). frontiersin.org The fragmentation pattern is characteristic of the molecule's structure. By analyzing the mass shift in the fragments due to the presence of the ¹³C atom, researchers can pinpoint the location of the label within the metabolite. This provides definitive evidence of the metabolic conversion and helps to map the metabolic pathway. frontiersin.org For instance, the detection of a ¹³C-labeled three-carbon fragment from a seven-carbon intermediate like sedoheptulose-7-phosphate can provide strong evidence for the activity of specific enzymes in the PPP.

The use of MS/MS has been instrumental in newborn screening for inborn errors of metabolism by simultaneously analyzing multiple metabolites. actascientific.comnih.gov This multi-analyte capability is equally valuable in tracer studies with this compound, enabling the simultaneous tracking of the label through various interconnected metabolic pathways. nih.gov

Hybrid Chromatographic-Spectroscopic Platforms for Comprehensive Tracer Analysis

To analyze complex biological mixtures containing this compound and its metabolites, a separation step prior to detection is essential. Hybrid or hyphenated techniques, which couple a chromatographic separation method with a spectroscopic detection method, are the cornerstone of modern metabolic analysis. researchgate.netalwsci.com The most common platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netalwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of volatile compounds by GC with the sensitive detection and identification power of MS. alwsci.com For the analysis of non-volatile compounds like xylitol and its phosphorylated intermediates, a derivatization step is required to make them volatile. researchgate.net This typically involves converting the polar hydroxyl and phosphate groups into less polar silyl (B83357) ethers. Once derivatized, the compounds can be separated on a GC column and subsequently analyzed by MS. nih.gov GC-MS provides detailed information on the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of ¹³C incorporation into various metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing non-volatile and thermally unstable compounds in their native form, often eliminating the need for derivatization. alwsci.com This is particularly useful for analyzing a wide range of metabolites, including sugar phosphates and nucleotides, that are central to the metabolism of this compound. nih.gov LC-MS couples the separation capabilities of high-performance liquid chromatography (HPLC) with the specificity of mass spectrometry. alwsci.comnih.gov Different LC methods, such as reversed-phase, normal-phase, or ion-exchange chromatography, can be employed to separate the metabolites based on their physicochemical properties before they are introduced into the mass spectrometer. LC-MS/MS, a further enhancement, provides even greater specificity and structural information, making it a powerful tool for tracer analysis. researchgate.net For example, a convenient LC-MS method has been developed for assessing glucose kinetics in vivo using D-[¹³C₆]glucose as a tracer, highlighting the utility of this platform in metabolic studies. nih.gov

The combination of these hybrid techniques allows for a comprehensive analysis of the metabolome, providing both qualitative identification of labeled metabolites and quantitative data on the extent of ¹³C enrichment. This information is critical for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a cell or organism. nih.gov

Table 1: Comparison of Hybrid Chromatographic-Spectroscopic Platforms for this compound Analysis

TechniquePrincipleAdvantages for this compound Tracer AnalysisLimitations
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile and thermally stable compounds followed by mass analysis. alwsci.comHigh chromatographic resolution, extensive spectral libraries for identification. nih.govRequires derivatization for non-volatile compounds like xylitol, potential for thermal degradation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in a liquid mobile phase followed by mass analysis. alwsci.comAnalyzes non-volatile and thermally labile compounds without derivatization, suitable for a wide range of metabolites. alwsci.comnih.govChromatographic resolution can sometimes be lower than GC, potential for matrix effects.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Content Determination

While GC-MS and LC-MS are excellent for determining the specific location of isotopic labels within molecules (positional isotopomer analysis), Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of bulk or average isotope enrichment in a sample. tandfonline.com IRMS measures the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) with extremely high precision. tandfonline.comscielo.org.za

In a typical IRMS setup for analyzing organic compounds, the sample is first combusted to convert all carbon into carbon dioxide (CO₂). This CO₂ is then introduced into the mass spectrometer, which is specifically designed to measure the ratios of different isotopic forms of CO₂ (e.g., ¹³CO₂ vs. ¹²CO₂). The resulting data is expressed as a delta (δ) value in parts per thousand (per mil, ‰) relative to an international standard. scielo.org.za

When used in conjunction with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), this technique allows for compound-specific isotope analysis (CSIA). nih.govnih.gov This means that the bulk ¹³C enrichment of individual metabolites separated from a complex mixture can be determined with high accuracy. nih.govuva.nl This is particularly valuable in metabolic studies for several reasons:

Tracing metabolic fate: By measuring the ¹³C enrichment in different end products (e.g., amino acids, fatty acids, or exhaled CO₂), researchers can quantify the contribution of this compound to various metabolic pools.

Low-level enrichment studies: IRMS is sensitive enough to detect very small changes in isotope ratios, making it suitable for studies where the degree of labeling is low. nih.govnih.gov

Authenticity and origin studies: The natural abundance of ¹³C can vary depending on the plant source (e.g., C3 vs. C4 plants). scielo.org.za LC-IRMS has been used to determine the botanical origin of xylitol in commercial products based on its δ¹³C signature. nih.gov

For instance, GC-C-IRMS has been evaluated for quantifying ¹³C enrichment in proteinogenic amino acids in metabolic tracer experiments, demonstrating its potential for metabolic flux analysis even at low labeling degrees. nih.gov Similarly, LC-IRMS is a promising technique for the compound-specific ¹³C analysis of biological metabolites at both natural abundance and after isotope labeling. uva.nl

Elucidation of D Xylitol Metabolic Pathways Via Carbon 13 Metabolic Flux Analysis 13c Mfa

Principles and Computational Frameworks of 13C-MFA

13C-Metabolic Flux Analysis is a cornerstone technique for quantifying in vivo metabolic reaction rates. oup.comresearchgate.net It operates on the principle of introducing a 13C-labeled substrate into a biological system and then measuring the resulting isotopic enrichment in intracellular metabolites. oup.comd-nb.info This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes. oup.comnih.gov

The process begins with a carbon labeling experiment where cells are cultured with a substrate containing a specific 13C labeling pattern. oup.comshimadzu.com As the cells metabolize this substrate, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. nih.govnih.gov These patterns are then measured, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can distinguish between different mass isotopomers of a metabolite. shimadzu.comnih.gov

Computational frameworks are essential for interpreting this complex data. oup.compsu.edu These frameworks use mathematical models that describe the atom transitions for each reaction in the metabolic network. oup.com By inputting the measured isotopomer distributions and known extracellular fluxes (like substrate uptake and product secretion rates), these models can estimate the intracellular flux distribution that best explains the experimental data. shimadzu.complos.org The process often involves iterative optimization algorithms to minimize the difference between the simulated and measured labeling patterns. psu.eduplos.org The result is a quantitative map of carbon flow through the central metabolic pathways. shimadzu.comnih.gov

D-[5-13C]Xylitol as a Probe for Pentose (B10789219) Phosphate (B84403) Pathway Flux

This compound serves as a specific and informative tracer for investigating the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for generating NADPH, a key reducing agent for biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. creative-proteomics.combiorxiv.org By introducing a 13C label at a specific position, such as the fifth carbon of xylitol (B92547), researchers can precisely track its fate as it enters and is processed by the PPP.

The use of specifically labeled tracers like this compound allows for a more focused analysis of particular reactions within the complex metabolic network. nih.gov This targeted approach can provide more precise estimations of fluxes through specific pathways compared to using uniformly labeled substrates. nih.gov The choice of tracer is critical as it dictates the mass isotopomer distribution of each metabolite, which in turn determines the confidence and precision of the estimated flux values. nih.gov

Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) Mechanisms and Cofactor Regeneration

In many microorganisms, particularly yeasts, the initial steps of xylose and xylitol metabolism are catalyzed by two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH). nih.govmdpi.com XR catalyzes the reduction of D-xylose to D-xylitol. mdpi.compeerj.com This reaction is a critical entry point for xylose into the metabolic system of many engineered organisms.

A significant challenge in engineering efficient xylose metabolism lies in the cofactor preferences of these two enzymes. mdpi.compeerj.com Xylose reductase often preferentially uses NADPH as the electron donor, while xylitol dehydrogenase typically requires NAD+ as the electron acceptor to oxidize D-xylitol to D-xylulose. mdpi.compeerj.complos.org This disparity in cofactor usage can lead to a redox imbalance within the cell, particularly under oxygen-limited conditions, resulting in the accumulation of xylitol. mdpi.complos.org

Role of Xylulokinase and Conversion to D-Xylulose 5-Phosphate

Following the oxidation of D-xylitol to D-xylulose by XDH, the next crucial step is the phosphorylation of D-xylulose to D-xylulose 5-phosphate. nih.govcaymanchem.com This reaction is catalyzed by the enzyme xylulokinase (XK). nih.govnih.gov D-xylulose 5-phosphate is a key intermediate that directly enters the pentose phosphate pathway, where it can be further metabolized. caymanchem.comnih.govwikipathways.org

Carbon Flux Distribution in Engineered Microbial Systems

The principles of 13C-MFA are widely applied to understand and optimize the metabolic performance of engineered microorganisms for various biotechnological applications, including the production of biofuels and biochemicals from renewable resources like xylose. researchgate.netnih.govresearchgate.net

Recombinant Yeasts (e.g., Saccharomyces cerevisiae) and Xylose Utilization

Saccharomyces cerevisiae, a workhorse in industrial fermentation, is naturally unable to efficiently utilize xylose. mdpi.comoup.com To enable xylose fermentation, genes encoding the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway, often from xylose-fermenting yeasts like Scheffersomyces stipitis, are introduced into S. cerevisiae. nih.govmdpi.com

13C-MFA studies on recombinant S. cerevisiae have revealed critical insights into how these engineered strains adapt their metabolism to utilize xylose. nih.gov A key finding is the significant activity of the oxidative pentose phosphate pathway in these strains when grown on xylose. nih.gov This heightened flux is necessary to supply the NADPH required by the heterologous xylose reductase. nih.gov

Interactive Table: Fermentation Parameters of Engineered Saccharomyces cerevisiae Strains

This table summarizes typical fermentation performance of engineered S. cerevisiae strains utilizing xylose. The data highlights the common issue of xylitol accumulation.

StrainCarbon SourceEthanol (B145695) Yield (g/g)Xylitol Yield (g/g)
Engineered S. cerevisiae with XIXylose0.42-
Engineered S. cerevisiae with XIXylose0.310.23
Engineered S. cerevisiae with CpXylAXylose0.430.18

Data compiled from various studies on engineered Saccharomyces cerevisiae. mdpi.comnih.gov

Bacterial Metabolic Reprogramming for Xylitol Biosynthesis (e.g., Escherichia coli)

Escherichia coli is another popular host for metabolic engineering due to its well-characterized genetics and rapid growth. mdpi.com Unlike many yeasts, E. coli naturally possesses a xylose isomerase pathway for xylose catabolism, which directly converts xylose to xylulose without a cofactor imbalance. mdpi.com However, for the production of xylitol, E. coli can be engineered to express a xylose reductase. mdpi.com

Metabolic reprogramming in E. coli for xylitol biosynthesis focuses on enhancing the supply of the cofactor NADPH, which is required by the introduced xylose reductase. mdpi.com Strategies include overexpressing enzymes of the pentose phosphate pathway or introducing transhydrogenases that can convert NADH to NADPH. mdpi.com

13C-MFA has been instrumental in quantifying the effects of these genetic modifications on the central carbon metabolism of E. coli. nih.gov By analyzing the flux distributions, researchers can identify bottlenecks in NADPH regeneration and devise further engineering strategies to improve xylitol yields. nih.gov For example, knocking out competing pathways or enzymes that consume NADPH can redirect metabolic flux towards xylitol production. nih.gov

Interactive Table: Xylitol Production in Engineered Escherichia coli

This table illustrates the impact of different metabolic engineering strategies on xylitol production in E. coli.

Engineering StrategyXylitol Titer (g/L)Xylitol Yield (g/g)
Expression of Zymomonas mobilis XR64.1-
+ Overexpression of Transhydrogenase (sthA)83.5-
+ Overexpression of Xylose Transporter (glfL445I)88.40.95

Data from a study on metabolic engineering of Escherichia coli for xylitol production. mdpi.com

Impact of Co-substrates on Carbon Flow Dynamics

The introduction of a co-substrate alongside D-xylitol significantly influences the carbon flow and metabolic flux distribution within microbial and yeast systems. These effects are primarily driven by the co-substrate's ability to modulate the intracellular redox balance, particularly the NADH/NADP+ ratio, and to supply energy (ATP) and essential carbon intermediates for cell growth and maintenance. unesp.br The metabolism of D-xylitol to D-xylulose is an oxidative step requiring NAD+, catalyzed by xylitol dehydrogenase (XDH). The subsequent phosphorylation to D-xylulose-5-phosphate and entry into the pentose phosphate pathway (PPP) involves a complex interplay of cofactor regeneration. unesp.brmdpi.com

When D-xylitol is the sole carbon source, especially under oxygen-limited conditions, the re-oxidation of NADH to NAD+ becomes a rate-limiting step, which can lead to the accumulation of xylitol. unesp.br The use of a co-substrate can alleviate this redox imbalance. For instance, in yeast, the simultaneous metabolism of a suitable co-substrate can ensure the continuous regeneration of NADPH, which is required by NADPH-dependent xylose reductase (XR) in many species for the initial reduction of xylose to xylitol. unesp.br

Glucose as a Co-substrate: The presence of glucose can lead to carbon catabolite repression, potentially inhibiting the transport and metabolism of xylitol. unesp.br However, in engineered strains or under specific fermentation conditions, co-fermentation of glucose and xylose (a precursor to xylitol) can be managed. In xylitol-producing Escherichia coli, the presence of glucose can automatically control the flux of xylose into the pentose phosphate pathway and the xylitol synthesis pathway, ensuring that glucose is used as the primary carbon source for growth while xylose is directed towards xylitol production. researchgate.net

Glycerol (B35011) as a Co-substrate: Glycerol is often considered a superior co-substrate for xylitol production. Its metabolic pathway enhances the production of reduced flavin adenine (B156593) dinucleotide (FAD) via the glycerol-3-phosphate shunt, which is crucial for maintaining high levels of cytoplasmic NADPH. researchgate.net This increased availability of NADPH can drive the conversion of xylose to xylitol more efficiently. researchgate.net Studies with Debaryomyces hansenii have shown that using glycerol as a co-substrate can result in significantly higher xylitol concentrations compared to using glucose. researchgate.net When glycerol is the co-substrate, the carbon flux in the PPP is more likely derived from the gluconeogenic pathway following glycerol breakdown, favoring a more direct conversion of xylose to xylitol. researchgate.net

Formate (B1220265) as a Co-substrate: The addition of formate has been explored to intentionally increase redox imbalance. In a study on Candida tropicalis growing on xylose in an oxygen-limited chemostat, co-feeding with formate increased the intracellular concentration of NADH. aalto.fi This led to increased production rates of xylitol, ethanol, and glycerol. Metabolic flux analysis (MFA) revealed that with formate, fluxes into the PPP and the upper part of glycolysis were enhanced, while the TCA cycle flux was markedly reduced. aalto.fi This demonstrates how a co-substrate can be used to specifically channel carbon from xylitol/xylose towards desired metabolic endpoints by manipulating the cellular redox state.

Metabolic Tracing in Non-Human Cellular and Organismal Systems

The use of isotopically labeled D-xylitol, such as this compound or 14C-labeled xylitol, is a powerful technique for tracing its metabolic fate in various biological systems. cranfield.ac.ukthermofisher.com These tracers allow researchers to follow the carbon backbone of the xylitol molecule as it is absorbed, distributed, and transformed within cells and entire organisms. nih.govresearchgate.net

In Vitro Cell Culture Metabolism Studies with Labeled Xylitol

In vitro studies using cell cultures provide a controlled environment to investigate the specific metabolic pathways of xylitol at a cellular level. Studies using rat primary hepatocytes have shown that xylitol is converted into xylulose-5-phosphate (X5P) by the enzyme xylulokinase (Xylb). researchgate.net This X5P then enters the non-oxidative branch of the pentose phosphate pathway and can induce the expression of genes involved in glucose and lipid metabolism. researchgate.net

The metabolic capability of cells to process xylitol can vary significantly depending on the cell type and its physiological state. A comparative study using [14C]xylitol on rat hepatocellular carcinoma cell lines (AS-30D) and normal rat liver cells revealed stark differences in metabolism. nih.gov

Normal Liver Cells: In normal hepatocytes, [14C]xylitol was primarily converted into glucose. nih.gov

Hepatocellular Carcinoma Cells: In the AS-30D tumor cells, 80% to 90% of the [14C]xylitol remained unmetabolized. These cancer cells also showed a marked deficiency in their ability to synthesize glycogen (B147801) and glycoproteins from xylitol compared to the liver. nih.gov

This difference was correlated with the activity of polyol dehydrogenases. The NAD-dependent polyol dehydrogenase activity was significantly lower in the tumor cells (0.22 nmol/min/mg protein) compared to regenerating liver tissue. nih.gov Similarly, the NADP-dependent enzyme activity was 0.14 nmol/min/mg protein in AS-30D tumors versus 2.2 nmol/min/mg in normal liver tissue. nih.gov These findings highlight that certain cancer cells have a limited capacity to utilize xylitol as an energy source due to deficiencies in key metabolic enzymes.

Investigations in Animal Models for Fundamental Hepatic and Peripheral Tissue Metabolism

Animal models, particularly rats, have been instrumental in understanding the whole-body metabolism of D-xylitol. Following oral or intravenous administration of 14C-labeled xylitol, its absorption, distribution, and excretion can be quantified. Studies show that after absorption, the majority of xylitol metabolism occurs in the liver. inchem.orgamazonaws.com In the liver, xylitol is rapidly oxidized and enters the pentose phosphate pathway, with the primary metabolic products being glucose and, to a lesser extent, lactate. inchem.orgamazonaws.comnih.gov

A study in rats fed with [U-14C]xylitol provided a detailed account of the distribution of the radiolabel after 16-24 hours: inchem.org

Exhaled as 14CO2: 61-62%

Found in the animal: 20-25%

Excreted in feces: 6-10%

Excreted in urine: 3-8%

Incorporated into liver and muscle glycogen: 0.3-0.4%

This demonstrates that a significant portion of the ingested xylitol is used for energy via oxidation. The liver is the primary site of this conversion, with about 80% of xylitol degradation occurring there, while the remaining 20% is metabolized in extrahepatic tissues, mainly the kidneys. inchem.org Perfusion studies of isolated rat livers confirmed that xylitol is rapidly metabolized, with glucose being the main product in starved animals. nih.gov The metabolism of labeled xylitol also leads to the incorporation of the label into total lipids in the plasma, liver, and duodenum. nih.govcapes.gov.br

The following table summarizes key findings from animal model investigations using labeled xylitol.

Animal ModelTracerKey Organ/TissueMajor Metabolic FateReference
Rat[14C]xylitolLiverConverted primarily into glucose. nih.gov 80% of total degradation occurs in the liver. inchem.org nih.govinchem.org
Rat[14C]xylitolKidneysSite of extrahepatic metabolism (approx. 20% of total). inchem.org inchem.org
Rat[U-14C]xylitolWhole Body~62% exhaled as 14CO2, ~25% retained in tissues, ~8% excreted in feces/urine. inchem.org inchem.org
Rat[U-14C]xylitolLiver, Plasma, DuodenumIncorporation of 14C label into total lipids. nih.gov nih.gov
Rat-Isolated Perfused LiverRapidly metabolized to glucose, lactate, and pyruvate. nih.gov nih.gov

Stable Isotope Probing (SIP) for Unraveling Microbial Xylitol Utilization in Complex Environments

Stable Isotope Probing (SIP) is a powerful, cultivation-independent technique used to identify which microorganisms in a complex environmental sample are actively metabolizing a specific substrate. doe.govresearchgate.netnih.gov The method involves introducing a substrate, such as this compound, that is highly enriched in a stable isotope (e.g., 13C). microbe.com Microorganisms that consume the labeled substrate will incorporate the heavy isotope into their cellular components, most notably their nucleic acids (DNA and RNA) and phospholipid fatty acids (PLFAs). researchgate.netmicrobe.com

By separating the "heavy," isotope-enriched biomolecules from the "light," unlabeled ones using density-gradient ultracentrifugation, researchers can selectively recover the genetic material of the active organisms. nih.gov Subsequent sequencing of this heavy DNA or RNA allows for the precise taxonomic identification of the microbes that were utilizing the this compound. doe.govnih.gov

While direct SIP studies using labeled xylitol are emerging, the methodology has been successfully applied using the closely related pentose sugar, 13C-xylose, to study microbial communities in soil. frontiersin.orgnih.gov These studies serve as an excellent proxy for how this compound could be used. In a DNA-SIP experiment exploring the assimilation of 13C-xylose in an agricultural soil, researchers identified 49 distinct operational taxonomic units (OTUs) that incorporated the 13C label into their DNA. frontiersin.orgosti.gov

The study revealed dynamic changes in the microbial community actively consuming the xylose over time: nih.gov

Day 1: The primary consumers were predominantly from the phylum Firmicutes .

Day 3: The active community shifted to be dominated by Bacteroidetes .

Day 7: Actinobacteria became the most prominent group assimilating the label.

This temporal succession suggests that the carbon from the initial substrate travels through different trophic levels of the microbial food web. A similar approach using this compound in environments like the gut could reveal which specific bacteria are responsible for its fermentation. nih.govresearchgate.net For instance, RNA-based SIP (RNA-SIP) is particularly well-suited for highly active environments like the gut and could identify key players in the degradation of xylitol by targeting the more transient and activity-indicative RNA molecules. springernature.comnih.gov This would provide a direct link between taxonomic identity and metabolic function, elucidating the specific roles of different gut microbes in xylitol metabolism and its associated health effects. nih.gov

Enzymatic and Biochemical Investigations Using D 5 13c Xylitol

Kinetic Studies of Xylose Reductase and Xylitol (B92547) Dehydrogenase with Labeled Substrates

The metabolism of xylitol is primarily governed by two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH). Kinetic studies of these enzymes are fundamental to understanding their efficiency and role in xylitol conversion. While direct kinetic data using D-[5-13C]Xylitol is not extensively published, the kinetic parameters are expected to be virtually identical to those of the unlabeled D-Xylitol due to the negligible effect of the stable isotope on the chemical properties of the molecule.

Xylose reductase (EC 1.1.1.21) catalyzes the reduction of D-xylose to xylitol. In the reverse reaction, it oxidizes xylitol to D-xylose. Xylitol dehydrogenase (EC 1.1.1.9) catalyzes the oxidation of xylitol to D-xylulose. The use of this compound in kinetic assays, coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS), allows for the precise tracking of the labeled carbon, confirming reaction products and assessing enzyme activity.

Kinetic parameters for these enzymes have been determined for their natural substrates in various organisms, particularly yeasts. For instance, in Candida guilliermondii, the apparent Michaelis constant (K_m) of xylose reductase for xylose has been reported as 6.4 x 10⁻² M, while for xylitol dehydrogenase, the K_m for xylitol is 1.6 x 10⁻¹ M. These values provide a baseline for understanding the affinity of these enzymes for their respective substrates. The specificity and efficiency of these enzymes are crucial for biotechnological applications such as the production of xylitol.

EnzymeOrganismSubstrateK_m ValueCofactor
Xylose ReductaseCandida guilliermondiiD-Xylose6.4 x 10⁻² MNADPH
Xylitol DehydrogenaseCandida guilliermondiiXylitol1.6 x 10⁻¹ MNAD⁺

Characterization of Novel Enzymes Involved in Xylitol Interconversion

The discovery and characterization of novel enzymes with roles in xylitol metabolism are critical for advancing our understanding of microbial and plant metabolic diversity. Isotope labeling with compounds like this compound is a key strategy in this endeavor. By feeding organisms with this labeled substrate and analyzing the resulting metabolome, researchers can identify new or unexpected conversion products. The appearance of a labeled carbon in a novel metabolite strongly suggests the presence of a previously uncharacterized enzymatic activity.

This approach, often termed metabolic flux analysis, has been instrumental in uncovering new metabolic pathways. For example, studies using 13C-labeled substrates have revealed alternative routes for pentose (B10789219) catabolism in various microorganisms. While specific examples detailing the discovery of a novel xylitol-interconverting enzyme using this compound are not prominent in the literature, the methodology is well-established. Such an approach would involve incubating a cell culture or a cell-free extract with this compound and then using techniques like 2D-NMR or LC-MS to detect and identify any new 13C-labeled compounds. The identification of such a compound would be the first step towards isolating and characterizing the responsible enzyme.

Allosteric Regulation and Cofactor Dependency of Xylitol Metabolizing Enzymes

The activities of xylose reductase and xylitol dehydrogenase are tightly regulated within the cell, not only by substrate availability but also by allosteric effectors and the balance of cofactors (NADPH/NADP⁺ and NADH/NAD⁺). This compound can be employed to study these regulatory mechanisms under conditions that mimic the intracellular environment.

The cofactor dependency of these enzymes is a critical aspect of their function. Xylose reductase in many yeasts can utilize both NADH and NADPH, though with varying efficiencies, while xylitol dehydrogenase is typically strictly NAD⁺-dependent. The ratio of these cofactors can significantly influence the direction and rate of the xylitol conversion. For example, an abundance of NADPH can drive the production of xylitol from xylose, while a high NAD⁺/NADH ratio favors the oxidation of xylitol to xylulose. By using this compound in in vitro or in vivo NMR studies, it is possible to monitor the real-time conversion of xylitol in response to manipulated cofactor concentrations, thus providing quantitative data on cofactor dependency.

While specific studies on allosteric regulation using this compound are not widely documented, the principle remains a potent application. If a suspected allosteric regulator is introduced into a system metabolizing this compound, any change in the rate of disappearance of the labeled substrate or the appearance of labeled products can be quantified, providing evidence for allosteric activation or inhibition.

Applications in Metabolic Engineering and Systems Biology

Identifying Bottlenecks and Rate-Limiting Steps in Xylitol (B92547) Production Pathways

For instance, a common bottleneck in recombinant microorganisms engineered for xylitol production from xylose is the activity of xylose reductase (XR). researchgate.net 13C-MFA can precisely measure the in vivo activity of this enzyme and identify if it is a rate-limiting step. Furthermore, studies have used 13C-MFA to demonstrate that a low flux into the pentose (B10789219) phosphate (B84403) pathway (PPP) can be a significant bottleneck, as this pathway supplies essential precursors. nih.gov By comparing the flux distributions of different engineered strains, a direct correlation between higher PPP flux and increased production of target compounds has been established. nih.gov

Table 1: Key Enzymes and Pathways Investigated Using 13C-MFA for Bottleneck Identification

Enzyme/PathwayRole in Xylitol MetabolismPotential Bottleneck Identified by 13C-MFA
Xylose Reductase (XR)Converts xylose to xylitolInsufficient enzyme activity leading to slow conversion rates. researchgate.net
Xylitol Dehydrogenase (XDH)Converts xylitol to xyluloseImbalance in cofactor preference (NAD+) compared to XR (NADPH). mdpi.comresearchgate.net
Pentose Phosphate Pathway (PPP)Supplies precursors and NADPHLow flux limiting the availability of reducing power for XR. nih.govresearchgate.net
TranshydrogenaseInterconverts NADH and NADPHInefficient activity leading to redox imbalance. biorxiv.org

Rational Design of Microorganisms for Enhanced Xylitol Biosynthesis

The quantitative data obtained from 13C-MFA studies using D-[5-13C]Xylitol provides a solid foundation for the rational design of microbial strains with improved xylitol production capabilities. researchgate.netnih.gov Once bottlenecks are identified, targeted genetic modifications can be implemented to overcome these limitations.

Strategies guided by 13C-MFA findings include:

Overexpression of Key Enzymes: If an enzyme like xylose reductase is identified as a rate-limiting step, its gene can be overexpressed to increase its cellular concentration and, consequently, the metabolic flux towards xylitol. mdpi.com

Heterologous Gene Expression: Introducing genes from other organisms can establish more efficient pathways. For example, expressing a xylose reductase with a higher affinity for the substrate or a more favorable cofactor preference can significantly boost xylitol yields. biorxiv.org

Deletion of Competing Pathways: 13C-MFA can reveal metabolic branches that divert carbon away from the desired xylitol production pathway. Deleting genes in these competing pathways can redirect carbon flux towards xylitol synthesis. nih.gov

Engineering Cofactor Regeneration: As discussed in the next section, manipulating pathways to ensure a balanced supply of necessary cofactors like NADPH is a critical design principle informed by flux analysis. frontiersin.org

Quantitative Understanding of Redox Balance and Cofactor Regeneration Strategies

The conversion of xylose to xylitol by xylose reductase is a redox reaction that requires the cofactor NADPH. researchgate.net A major challenge in engineering efficient xylitol-producing microorganisms is maintaining the balance between the consumption of NADPH by XR and its regeneration by the cell's metabolic network. This is often referred to as the "cofactor imbalance" issue, particularly when the subsequent enzyme, xylitol dehydrogenase (XDH), uses NAD+. mdpi.comresearchgate.net

This compound, through 13C-MFA, allows for the precise quantification of fluxes through NADPH-producing pathways, such as the pentose phosphate pathway. researchgate.net This provides a clear picture of the cell's capacity to regenerate NADPH. asm.org Research has shown that a high flux through the oxidative PPP is crucial for supplying the NADPH required by the fungal xylose pathway in recombinant Saccharomyces cerevisiae. researchgate.net

Strategies to improve cofactor regeneration, informed by these quantitative insights, include:

Engineering the Pentose Phosphate Pathway: Overexpressing key enzymes of the PPP, like glucose-6-phosphate dehydrogenase, can increase the flux through this pathway and enhance NADPH supply. researchgate.net

Introducing Alternative NADPH-Generating Pathways: Expressing heterologous enzymes, such as an NADP+-dependent D-glyceraldehyde-3-phosphate dehydrogenase, can create new routes for NADPH production without carbon loss. researchgate.net

Altering Cofactor Specificity of Enzymes: Protein engineering can be used to modify the cofactor preference of XR to use NADH or XDH to use NADP+, thereby creating a balanced cycle. researchgate.net

Table 2: Research Findings on Cofactor Engineering for Xylitol Production

MicroorganismGenetic ModificationOutcomeReference
Escherichia coliOverexpression of soluble pyridine (B92270) nucleotide transhydrogenase (sthA)Increased NADPH supply, leading to a higher xylitol titer. mdpi.com
Saccharomyces cerevisiaeReplacement of native XR with a mutated version with increased NADH preference~40% improvement in ethanol (B145695) yield with decreased xylitol production, indicating a shift in cofactor usage. researchgate.net
Saccharomyces cerevisiaeLowering flux through the NADPH-producing pentose phosphate pathwayDecreased xylitol production, demonstrating the direct link between PPP flux and NADPH availability for XR. mdpi.comresearchgate.net

Development of Predictive Metabolic Models Validated by 13C-MFA Data

The flux data generated from experiments with this compound is invaluable for the development and validation of genome-scale metabolic models (GEMs). wustl.edu These mathematical models represent the entire set of metabolic reactions within an organism and can be used to simulate and predict metabolic behavior under various conditions. engconfintl.orgnih.gov

The process involves:

Model Construction: Building a draft metabolic model based on the organism's annotated genome. engconfintl.org

Flux Data Integration: Using the experimentally determined flux distributions from 13C-MFA as constraints to refine and validate the model. wustl.eduplos.org This ensures that the model's predictions are consistent with real-world cellular activity.

Predictive Simulations: Once validated, the model can be used for in silico experiments to predict the effects of genetic modifications, such as gene knockouts or overexpressions, on xylitol production. This allows for the pre-screening of many potential engineering strategies, saving time and resources. 13cflux.net

These validated models are powerful tools for guiding future rounds of metabolic engineering, creating a cycle of design, build, test, and learn that accelerates the development of highly efficient xylitol-producing microbial cell factories. researchgate.net

Future Research Directions and Methodological Advancements

Integration of D-[5-13C]Xylitol Tracing with Multi-Omics Data (Genomics, Proteomics, Transcriptomics)

The integration of data from this compound tracing with other "omics" disciplines—genomics, proteomics, and transcriptomics—offers a more holistic understanding of metabolic regulation. nih.govresearchgate.net This multi-omics approach allows researchers to connect changes in metabolic fluxes, as measured by the isotopic labeling patterns from this compound, to the underlying genetic and regulatory networks. nih.gov

For instance, by combining this compound-based flux maps with transcriptomic (RNA-seq) data, scientists can identify which genes are upregulated or downregulated in response to metabolic shifts induced by xylitol (B92547) metabolism. asm.orgmedrxiv.org Similarly, proteomic analyses can reveal changes in the abundance of specific enzymes and transporters involved in the identified metabolic pathways. asm.orgcreative-proteomics.com This integrated approach can validate the functional consequences of genetic variations and reveal how transcriptional and post-transcriptional regulation impacts metabolic pathway utilization. medrxiv.org

A key benefit of this integration is the ability to build more comprehensive and predictive models of cellular metabolism. nih.gov These models can serve as scaffolds for interpreting large datasets from all omics levels, providing a clearer picture of how genotype translates to metabolic phenotype. nih.govnih.gov For example, observing an altered flux through a specific pathway traced by this compound, alongside corresponding changes in the expression of genes and proteins in that pathway, provides strong evidence for a coordinated regulatory response. asm.orgmedrxiv.org

Table 1: Examples of Multi-Omics Data Integration in Metabolic Studies

Omics TypeInformation ProvidedPotential Integration with this compound Tracing
Genomics Identifies genetic variants, and gene presence/absence. creative-proteomics.comCorrelating genetic variations with observed differences in xylitol metabolic flux.
Transcriptomics Measures gene expression levels (mRNA). creative-proteomics.comLinking changes in gene expression to shifts in pathway utilization for xylitol metabolism. asm.org
Proteomics Quantifies protein abundance and post-translational modifications. creative-proteomics.comIdentifying changes in enzyme levels or activity that directly correspond to measured metabolic fluxes. asm.org
Metabolomics Measures the abundance of small molecule metabolites. nih.govProviding a comprehensive view of the metabolic state, complementing the dynamic flux information from isotopic tracing.

Advancements in High-Throughput Isotopic Analysis Techniques

The ability to process a large number of samples quickly and accurately is crucial for modern metabolic research. Advancements in high-throughput isotopic analysis are significantly enhancing the utility of tracers like this compound. rsc.org Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS) are the primary tools for this analysis. nih.govfrontiersin.orgdoi.org

Recent developments in mass spectrometry, such as data-independent acquisition (DIA) techniques like SWATH MS/MS, allow for the quantification of a large number of mass isotopologue distributions (MIDs) in a single run, which is a significant improvement over traditional methods. acs.org This increases the throughput and provides more comprehensive data from each sample. acs.org Furthermore, the evolution of UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) methods enables high-throughput analysis that includes chromatographic separation, allowing for the analysis of hundreds of metabolomes in a single day. rsc.org

Improvements in automation for sample preparation and data processing are also critical. nih.gov Automated workflows reduce manual errors and increase the reproducibility of results, which is essential for large-scale studies. biorxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy, while generally less sensitive than MS, offers the advantage of being non-destructive and highly reproducible, making it suitable for analyzing large sample sets for certain applications. doi.orgnih.gov

Table 2: Comparison of High-Throughput Isotopic Analysis Platforms

Analytical PlatformAdvantagesDisadvantagesRelevance to this compound
GC-MS Robust, good for volatile compounds, extensive libraries. nih.govRequires derivatization for non-volatile compounds like xylitol.Commonly used for analyzing 13C patterns in amino acids and central metabolites derived from xylitol. nih.gov
LC-MS High sensitivity and specificity, suitable for non-volatile and thermally unstable compounds. doi.orgMatrix effects can be a challenge.Ideal for direct analysis of this compound and its downstream metabolites in complex biological samples. d-nb.info
QTOF-MS High mass accuracy and resolution, allows for untargeted analysis. frontiersin.orgmdpi.comCan be more complex to operate and maintain.Provides accurate mass isotopologue distribution data, crucial for precise flux calculations. acs.orgmdpi.com
NMR Spectroscopy Non-destructive, highly quantitative, provides positional isotopomer information. doi.orgnih.govLower sensitivity compared to MS. doi.orgCan be used to determine the specific position of the 13C label within metabolites, offering complementary information to MS.

Real-Time Metabolic Flux Analysis using Dynamic Labeling Strategies

Traditional metabolic flux analysis often relies on the assumption of an isotopic steady state, where the distribution of isotopes in metabolites is constant over time. mdpi.com However, many biological systems are dynamic, and their metabolic fluxes can change rapidly. numberanalytics.com Dynamic labeling strategies, where the incorporation of the isotopic label from this compound is measured over a time course, allow for the estimation of fluxes in non-steady-state conditions. numberanalytics.comnih.gov

This approach, sometimes referred to as isotopically non-stationary MFA (INST-MFA), provides a more detailed and realistic picture of metabolic activity. nih.gov It is particularly useful for studying systems that are undergoing perturbations or cannot reach a steady state. numberanalytics.com For example, dynamic labeling can be used to track the metabolic response of cells to environmental changes or the introduction of a drug.

Kinetic flux profiling is a related technique that uses the time-resolved isotopomer data to estimate absolute flux rates through metabolic pathways. mdpi.com These methods require sophisticated mathematical models to interpret the data, as the system is described by a set of ordinary differential equations rather than simpler algebraic equations. nih.gov The development of software capable of handling these complex calculations is crucial for the widespread adoption of dynamic labeling strategies. nih.govacs.org

Exploration of Xylitol Metabolism in Emerging Biological Systems and Pathways

Furthermore, this compound can be used to investigate novel or engineered metabolic pathways. nih.govasm.org For example, in the field of synthetic biology, microorganisms can be engineered to produce valuable chemicals. mdpi.com Isotopic tracers like this compound can be used to quantify the efficiency of these engineered pathways and identify metabolic bottlenecks. nih.gov Research has also explored the evolution of new xylitol catabolic pathways in bacteria, which can be elucidated using isotopic labeling. nih.govasm.org There is also potential to use this compound to study xylitol metabolism in non-model organisms and in the context of host-pathogen interactions, where nutrient utilization is a key factor.

A novel pathway for D-xylose metabolism has been identified in Caulobacter crescentus that proceeds through a xylose dehydrogenase to yield α-ketoglutarate, differing from the more common xylose isomerase or reductase-dehydrogenase pathways. nih.gov Tracing with specifically labeled xylitol could help to further dissect the intermediates and fluxes in such unique metabolic routes.

Development of New Computational Tools for this compound Flux Data Interpretation

The data generated from this compound tracing experiments, particularly from high-throughput and dynamic labeling studies, is complex and requires sophisticated computational tools for analysis. nih.govfrontiersin.org Metabolic flux analysis relies on mathematical models to estimate fluxes from the measured mass isotopomer distributions. frontiersin.org

Several software packages have been developed to facilitate this process, such as INCA, 13CFLUX2, and MFA Suite. nih.govvueinnovations.comoup.com These tools automate the generation of balance equations and their computational solution for metabolic networks of varying complexity. nih.gov To improve accessibility and standardization, efforts are underway to create universal modeling languages like FluxML, which allows for the unambiguous exchange of MFA models between different software platforms. frontiersin.orgoup.com

A new frontier in this area is the application of machine learning algorithms to MFA data analysis. acs.org Machine learning can be used for pattern recognition in large datasets, improving the accuracy of flux estimations, and integrating data from multiple sources. numberanalytics.comacs.org For example, machine learning models can be trained on simulated labeling patterns to predict flux ratios, potentially speeding up the analysis and improving the stability of the solutions. acs.org Additionally, tools like fluxTrAM are being developed to create semi-automated pipelines that process raw mass spectrometry data and integrate it with genome-scale metabolic models for a more comprehensive flux analysis. biorxiv.org

Table 3: Selected Computational Tools for Metabolic Flux Analysis

Tool/LanguageKey FeatureApplication
INCA Capable of both steady-state and isotopically non-stationary MFA. nih.govAnalyzing dynamic labeling experiments. nih.gov
13CFLUX2 High-performance suite using FluxML, supports multicore CPUs and clusters. oup.comLarge-scale and complex MFA workflows. oup.com
MFA Suite (ETA, PIRAMID) Toolkit for quantifying MIDs from MS data and performing flux analysis. vueinnovations.comAutomating the quantification of mass isotopomer distributions for MFA. vueinnovations.com
FluxML An XML-based language for describing 13C-MFA models. frontiersin.orgoup.comStandardizing and exchanging MFA models between different labs and software. frontiersin.org
LS-MIDA / Isotopo Open-source software for calculating isotopomer distribution from MS data. nih.govuni-wuerzburg.deRapid conversion of experimental MS data into isotopomer enrichments. nih.gov
fluxTrAM Semi-automated pipeline for integrating tracer data with genome-scale models. biorxiv.orgAutomating and standardizing genome-scale metabolic flux analysis. biorxiv.org
FreeFlux Python package for time-efficient isotopically nonstationary MFA. acs.orgAddressing the need for efficient computational tools for transient state flux analysis. acs.org

Q & A

Q. What are the key considerations for synthesizing and characterizing D-[5-13C]xylitol to ensure isotopic purity and structural integrity?

Methodological Answer:

  • Synthesis : Use acetylated precursors like [5-13C]ME-4Ac (2-C-methyl-D-erythritol-1,2,3,4-tetraacetate) for isotopic labeling. Ensure controlled reaction conditions (e.g., temperature, pH) to minimize side reactions. For enzymatic pathways, optimize NADPH and xylose concentrations to achieve stoichiometric conversion efficiency .
  • Characterization : Employ 13C^{13}\text{C} NMR to confirm isotopic incorporation at the C5 position. Compare spectral data with unlabeled xylitol to verify purity. Use mass spectrometry (MS) for molecular weight validation. Reference standardized data from authoritative sources like NIST for structural confirmation .

Q. How is stable isotope labeling (e.g., 13C^{13}\text{C}13C) applied in metabolic studies involving D-xylitol?

Methodological Answer:

  • Tracer Design : Label precursors such as [5-13C]xylitol to track carbon flux in metabolic pathways (e.g., MEP pathway). Use inhibitors like dimethylzone to block endogenous pathways, ensuring labeled intermediates dominate .
  • Data Acquisition : Analyze 13C^{13}\text{C} enrichment via NMR or isotope-ratio mass spectrometry (IRMS). For example, signal intensity at C5 in 13C^{13}\text{C} NMR spectra confirms specific incorporation (Figure 4 in ).

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize enzymatic production of D-xylitol derivatives?

Methodological Answer:

  • Experimental Design : Use a central composite design (CCD) or Box-Behnken design to evaluate variables (e.g., xylose concentration, NADPH levels). For example, a quadratic model can predict xylitol productivity as Y=1.58±0.05g L1h1Y = 1.58 \pm 0.05 \, \text{g L}^{-1}\text{h}^{-1} at optimal conditions (1.20 mM NADPH, 0.34 M xylose) .
  • Validation : Replicate center points (e.g., triplicate runs at mid-range conditions) to assess reproducibility. Perform ANOVA to identify significant factors (p<0.05p < 0.05) and refine the model .

Q. What experimental design strategies are effective in resolving conflicting data from isotopic tracer studies in xylitol metabolism?

Methodological Answer:

  • Factorial Design : Apply a 222^2 factorial design with a central point to test interactions between variables (e.g., aeration vs. agitation). Randomize treatments and use duplicates for statistical rigor .
  • Data Transformation : Use arcsine-square root transformation for bounded responses (e.g., xylitol yield YXylOH[0,1]Y_{\text{XylOH}} \in [0,1]). This mitigates heteroscedasticity and improves model accuracy .
  • Conflict Resolution : Cross-validate results with alternative techniques. For example, if 13C^{13}\text{C} NMR signals are ambiguous, supplement with GC-MS analysis of derivatized samples .

Q. How can researchers address discrepancies in isotopic enrichment data when using this compound in plant metabolic studies?

Methodological Answer:

  • Controlled Feeding Experiments : Pre-treat plant tissues with pathway-specific inhibitors (e.g., fosmidomycin for MEP pathway suppression) to isolate labeled metabolite flux. Monitor chlorophyll levels as a proxy for pathway activity .
  • Error Mitigation : Normalize 13C^{13}\text{C} signals to internal standards (e.g., unlabeled xylitol). Use high-resolution LC-MS/MS to distinguish isotopic peaks from background noise .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols and analytical conditions in detail, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for experimental sections and supplementary data) .
  • Data Presentation : Include transformed datasets (e.g., ANOVA tables, response surface plots) in the main text, while raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .
  • Literature Integration : Use reference management tools to track primary sources and ensure citations align with experimental variables (e.g., prior optimization studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.